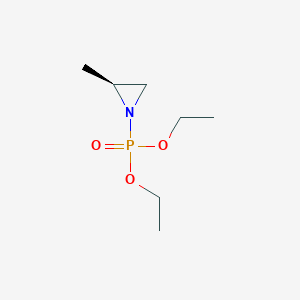

(S)-1-Diethoxyphosphoryl-2-methylaziridine

Übersicht

Beschreibung

(S)-1-Diethoxyphosphoryl-2-methylaziridine, commonly known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938 in Germany. It is classified as a chemical weapon, and its use is prohibited under international law. Sarin is a clear, colorless, and odorless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is a potent inhibitor of the enzyme acetylcholinesterase, which leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and ultimately leading to death.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

One application involves the synthesis of polymers through the ring-opening polymerization of aziridines. Bakkali-Hassani et al. (2018) explored commercial aminoalcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method allows direct access to metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).

Corrosion Inhibition

In the context of corrosion inhibition, Gupta et al. (2017) investigated the effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid. The study highlighted that these compounds exhibit significant inhibition performance, acting as mixed-type inhibitors and demonstrating high efficiency at low concentrations. This research offers valuable insights into developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).

EPR Detection Enhancement

Dambrova et al. (2000) focused on improving the EPR detection of DEPMPO-superoxide radicals by employing liquid nitrogen freezing. This approach significantly extends the half-life of DEPMPO-superoxide radicals at -196 degrees Celsius, facilitating the study of superoxide radicals in biological systems with enhanced stability and reliability (Dambrova et al., 2000).

Flame Retardancy in Polymers

Liu et al. (2009) prepared novel phosphorus-containing Mannich-type bases as curing agents for epoxy resin, aiming to enhance flame retardancy. Incorporating phosphorus into the epoxy polymer's backbone increased the glass transition temperature and improved the thermal stability and flame retardancy of the resulting epoxy thermosets. This method represents a promising approach to developing flame-retardant epoxy systems (Liu et al., 2009).

Antiviral Applications

Li et al. (2017) synthesized nucleobase derivatives with diethoxyphosphoryl scaffolds, showing appreciable anti-tobacco mosaic virus (TMV) activity. This research highlights the potential of simple diethoxyphosphoryl-containing structures as antiviral agents, offering a new avenue for the development of agricultural antiviral compounds (Li et al., 2017).

Eigenschaften

IUPAC Name |

(2S)-1-diethoxyphosphoryl-2-methylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIVQDIJUPTQTI-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N1CC1C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(N1C[C@@H]1C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)

![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)

![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)

![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)